4-Morpholinobenzaldehyde thiosemicarbazone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64038-88-6 |
|---|---|
Molecular Formula |
C12H16N4OS |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
[(E)-(4-morpholin-4-ylphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H16N4OS/c13-12(18)15-14-9-10-1-3-11(4-2-10)16-5-7-17-8-6-16/h1-4,9H,5-8H2,(H3,13,15,18)/b14-9+ |
InChI Key |
QNXVGQNACGSIOY-NTEUORMPSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Spectroscopic Characterization
Synthetic Routes for 4-Morpholinobenzaldehyde (B72404) Thiosemicarbazone
The primary method for synthesizing 4-Morpholinobenzaldehyde thiosemicarbazone involves a direct and efficient condensation reaction.
The synthesis of this compound is commonly achieved through the condensation reaction between 4-Morpholinobenzaldehyde and Thiosemicarbazide (B42300). researchgate.netikm.org.myjuniv.edu This reaction is typically carried out by combining equimolar amounts of the two reactants in an alcoholic solvent, such as ethanol (B145695). researchgate.net The mixture is often heated to reflux for a period to ensure the reaction goes to completion. ikm.org.my
Upon cooling the reaction mixture, the product precipitates as a solid. nih.gov This solid is then collected via filtration and can be purified by recrystallization from a suitable solvent like ethanol to yield the final product. researchgate.net One reported synthesis using this method achieved a yield of 85% with the product described as red crystals having a melting point of 270 °C. researchgate.net This synthetic approach is a widely applied method for producing various thiosemicarbazone derivatives due to its straightforward procedure and generally high yields. nih.gov
The formation of this compound is a classic example of a condensation reaction that results in the formation of a carbon-nitrogen double bond (C=N), also known as an imine or Schiff base. masterorganicchemistry.comlibretexts.org The reaction mechanism proceeds through several key steps.
The process begins with the nucleophilic attack of the primary amine group (-NH₂) of thiosemicarbazide on the electrophilic carbonyl carbon of 4-morpholinobenzaldehyde. libretexts.orgyoutube.com This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine. libretexts.org
Following its formation, the carbinolamine intermediate undergoes dehydration. This elimination of a water molecule is the defining step of a condensation reaction and is typically catalyzed by a small amount of acid. masterorganicchemistry.comyoutube.com The acid protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (H₂O). libretexts.org Finally, deprotonation of the nitrogen atom leads to the formation of the stable imine double bond and regenerates the acid catalyst, completing the catalytic cycle. masterorganicchemistry.com The entire reaction is reversible, and in practice, the removal of water can be used to drive the chemical equilibrium towards the formation of the thiosemicarbazone product. youtube.com
Advanced Spectroscopic Characterization of this compound
Spectroscopic methods are indispensable for confirming the structure of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular framework.
Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to verify the identity and purity of this compound. The spectra provide characteristic signals that correspond to the unique chemical environments of the hydrogen and carbon atoms within the molecule. researchgate.netjetir.org
The ¹H NMR spectrum of this compound displays distinct signals for each type of proton. A published partial spectrum in deuterated chloroform (B151607) (CDCl₃) identified signals for the morpholine (B109124) ring protons, with a multiplet for four protons at δ 3.30 ppm and a broader multiplet for the other four morpholine protons between δ 3.25-3.78 ppm. researchgate.net Based on the analysis of similar thiosemicarbazone structures, the other expected proton signals can be assigned. nih.govresearchgate.net
The thioamide (N-H) proton typically appears as a singlet in the downfield region, often above δ 11.0 ppm in a solvent like DMSO-d₆. researchgate.net The azomethine proton (-CH=N) gives rise to a characteristic singlet, generally observed between δ 8.0 and 8.5 ppm. nih.gov The protons of the para-substituted benzene (B151609) ring usually appear as two distinct doublets. The two protons of the terminal amino (-NH₂) group are expected to produce a broad singlet. nih.gov
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Multiplicity | Expected Chemical Shift (δ ppm) |
| Thioamide NH | Singlet | > 10.0 |
| Azomethine CH =N | Singlet | ~8.0 - 8.5 |
| Aromatic H | Doublet | ~7.5 - 7.8 |
| Aromatic H | Doublet | ~6.8 - 7.0 |
| Morpholine -CH ₂-N- | Triplet | ~3.2 - 3.4 |
| Morpholine -CH ₂-O- | Triplet | ~3.7 - 3.9 |
| Amino NH ₂ | Broad Singlet | Variable |
Note: Expected values are based on general thiosemicarbazone spectra and may vary based on solvent and experimental conditions. researchgate.netnih.govresearchgate.net
The ¹³C NMR spectrum provides evidence for the carbon skeleton of the molecule. Key signals confirm the presence of the thione and imine functional groups. The carbon atom of the thione group (C=S) is particularly characteristic, appearing at a downfield chemical shift, often in the range of δ 175-185 ppm. nih.gov The imine carbon (C=N) signal is also distinct and is typically found around δ 140-150 ppm. researchgate.net
The aromatic carbons of the benzene ring will show four signals due to the molecule's symmetry. docbrown.info The carbon atom attached to the imine group and the carbon atom attached to the morpholine nitrogen will have unique chemical shifts, while the remaining four carbons will appear as two signals of double intensity. docbrown.info The two chemically non-equivalent carbon atoms of the morpholine ring will also give rise to two separate signals. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ ppm) |
| Thione C =S | ~178 |
| Imine C =N | ~142 |
| Aromatic C -N (Morpholine) | ~153 |
| Aromatic C -H | ~129 |
| Aromatic C -H | ~111 |
| Aromatic C -C=N | ~125 |
| Morpholine -C H₂-N- | ~47 |
| Morpholine -C H₂-O- | ~66 |
Note: Expected values are based on general thiosemicarbazone and substituted benzaldehyde (B42025) spectra and may vary based on solvent and experimental conditions. researchgate.netnih.govdocbrown.info
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For thiosemicarbazones, characteristic vibrational frequencies confirm the compound's structure. Key IR absorption bands for thiosemicarbazones include N-H stretching, C=S (thione) stretching, and C=N (azomethine) stretching vibrations. The absence of the characteristic C=O stretching band from the starting aldehyde confirms the formation of the thiosemicarbazone.
Interactive Data Table: Characteristic IR Peaks for Thiosemicarbazones
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H | ~3365 | Stretching vibration of the amine group. ijstr.org |
| C=N | ~1590 | Stretching vibration of the imine (azomethine) group formed during condensation. ijstr.org |
| N-N | ~1482 | Stretching vibration of the nitrogen-nitrogen single bond. ijstr.org |
| C=S | ~1160 | Stretching vibration of the thione group. ijstr.org |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The mass spectrum of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.
The electron impact mass spectrum for this compound (L) is characterized by a molecular ion peak [M]⁺ at an m/z of 264.03, which corresponds to the molecular weight of the compound. researchgate.net The fragmentation pathway includes notable fragment ions at m/z 189.13 and 187.51, with a base peak observed at m/z 129.96. researchgate.net
Interactive Data Table: Mass Spectrometry Data for this compound
| Fragment | m/z | Relative Abundance (%) |
| [M]⁺ | 264.03 | 52.29 researchgate.net |
| [M-C₆H₄]⁺ | 187.51 | 14.14 researchgate.net |
| [M-C₁₁H₁₃ON₂]⁺ | 189.13 | 27.78 researchgate.net |
| Base Peak | 129.96 | 100 researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. Thiosemicarbazones typically exhibit absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic rings and the C=N and C=S chromophores. japsonline.com For thiosemicarbazone derivatives, these characteristic absorption bands are generally observed below 350 nm. japsonline.comjetir.org The analysis of UV-Vis spectra provides valuable information on the electronic properties and potential charge-transfer interactions of the compound. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental validation of its chemical formula. For this compound, the molecular formula is C₁₂H₁₆N₄OS. The calculated elemental composition is presented below.
Interactive Data Table: Elemental Analysis for C₁₂H₁₆N₄OS
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 54.52% |
| Hydrogen | H | 1.008 | 6.10% |
| Nitrogen | N | 14.01 | 21.20% |
| Oxygen | O | 16.00 | 6.05% |
| Sulfur | S | 32.07 | 12.13% |
Thermal Decomposition Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and decomposition behavior of compounds. For this compound, a melting point of 270 °C has been reported. researchgate.net Studies on similar benzaldehyde thiosemicarbazone derivatives show that these compounds are generally thermally stable up to temperatures around 150-200 °C. ijstr.orgjetir.orgijcrcps.com The thermal decomposition often occurs in multiple stages, as observed in the TGA thermograms of related compounds. ijstr.orgresearchgate.net The initial sharp endothermic peak in a DSC curve corresponds to the melting of the crystalline solid, indicating its purity and crystallinity. jetir.orgijcrcps.com
Coordination Chemistry of 4 Morpholinobenzaldehyde Thiosemicarbazone Ligand
Ligand Properties and Chelation Potential
The structure of 4-Morpholinobenzaldehyde (B72404) thiosemicarbazone is central to its function as a chelating agent. The synthesis of this Schiff base involves the condensation of equimolar amounts of 4-morpholinobenzaldehyde and thiosemicarbazide (B42300), typically in an ethanol (B145695) medium. researchgate.net The resulting molecule possesses specific donor atoms that dictate its coordination capabilities.
Donor Atoms and Chelating Capabilities (Nitrogen and Sulfur Atoms)
4-Morpholinobenzaldehyde thiosemicarbazone is a versatile ligand due to the presence of multiple donor sites. researchgate.netresearchgate.net The primary coordination occurs through the sulfur atom of the thione group (C=S) and the nitrogen atom of the azomethine group (-CH=N). ikm.org.mydoi.orgsemanticscholar.org This N,S donor set allows the ligand to act as a chelating agent, binding to a central metal ion. semanticscholar.org Depending on the reaction conditions and the metal ion, the thiosemicarbazone can coordinate as a neutral molecule or, more commonly, as a monoanionic ligand after the deprotonation of the hydrazinic N-H group. researchgate.netrsc.org The presence of these hard (nitrogen) and soft (sulfur) donor atoms enables effective coordination with a wide range of transition metals. semanticscholar.org
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. jocpr.comnih.gov
Transition Metal Complexes (e.g., Cr(II), Co(II), Cu(II), Ni(II), Pd(II), Cd(II), Fe(III), Ag(II), Ru(III), Mn(II))
Thiosemicarbazones as a class have been used to synthesize a wide array of transition metal complexes. While specific studies on all the listed metal complexes of this compound are not exhaustively documented in single sources, the general reactivity pattern allows for the formation of complexes with metals such as iron, manganese, nickel, nih.gov cobalt, copper, ikm.org.myjocpr.com palladium, rsc.org and ruthenium. nih.gov The synthesis typically involves refluxing an ethanolic solution of the ligand with the corresponding metal chloride or acetate (B1210297) salt. jocpr.comnih.gov The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. These complexes exhibit varied geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and its coordination number. doi.orgsemanticscholar.orgnih.gov
Spectroscopic Characterization of Metal Complexes
The confirmation of coordination between the this compound ligand and a metal ion is primarily achieved through spectroscopic techniques, with Fourier Transform Infrared (FT-IR) spectroscopy being a key tool.
FT-IR spectroscopy provides direct evidence of chelation by monitoring the changes in the vibrational frequencies of the ligand's key functional groups upon complexation. pmf.unsa.ba The IR spectrum of the free ligand shows characteristic bands for the N-H, C=N (azomethine), and C=S (thione) groups.
Upon coordination to a metal ion, the following changes are typically observed in the IR spectrum:
ν(C=N) band: The stretching vibration of the azomethine group, which appears around 1616 cm⁻¹ in the free ligand, shifts in the complex. pmf.unsa.ba This shift indicates the involvement of the azomethine nitrogen in coordination.
ν(C=S) band: The band corresponding to the thione group, typically found around 777 cm⁻¹ in the ligand, often disappears or shifts to a lower frequency in the spectrum of the complex. pmf.unsa.ba This is accompanied by the appearance of a new band for the C-S single bond, indicating the thioenolization of the ligand and its coordination to the metal via the sulfur atom.
New Bands: The formation of new, weaker bands in the far-infrared region of the spectrum (typically below 600 cm⁻¹) is indicative of the formation of metal-ligand bonds. These bands are assigned to the ν(M-N) and ν(M-S) stretching vibrations, confirming the coordination. nih.gov
The table below summarizes the typical FT-IR spectral data for a thiosemicarbazone ligand and its metal complexes, illustrating the changes upon coordination.
| Vibrational Mode | Free Ligand (cm⁻¹) | **Metal Complex (cm⁻¹) ** | Inference |
| ν(N-H) | ~3421, ~3265 | Unchanged or slightly shifted | Hydrazinic nitrogen may or may not be deprotonated. |
| ν(C=N) (azomethine) | ~1616 | Shifted (e.g., 1605 - 1624) | Coordination via azomethine nitrogen. |
| ν(C=S) | ~777 | Disappears or shifts to lower frequency | Coordination via sulfur atom (thiolate form). |
| ν(M-N) | - | ~543 | Formation of Metal-Nitrogen bond. |
| ν(M-S) | - | ~501 | Formation of Metal-Sulfur bond. |
| Data is representative and compiled from studies on analogous thiosemicarbazone complexes. nih.govpmf.unsa.ba |
Electronic Absorption Spectroscopy of Complexes
The electronic absorption spectra of this compound and its metal complexes, typically recorded in solvents like DMF or DMSO, provide valuable information regarding the electronic transitions within the molecule and the coordination environment of the metal ion. The spectrum of the free ligand generally exhibits high-intensity absorption bands in the ultraviolet region, which are attributed to π→π* transitions of the aromatic ring and the C=N chromophore, as well as n→π* transitions associated with the lone pairs of electrons on the sulfur and nitrogen atoms.
Upon complexation with a metal ion, significant changes in the positions and intensities of these bands are observed. The bands corresponding to the internal ligand transitions often shift, and new bands may appear in the visible region. This shift in the azomethine (CH=N) chromophore band upon complexation is a strong indicator that the imine nitrogen is involved in coordination with the metal ion. ikm.org.my
Furthermore, the formation of metal complexes often gives rise to new, lower-energy bands. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, which are common in complexes with ligands possessing π-acceptor capabilities. ntu.edu.twnih.gov For transition metal complexes, particularly those with d-electrons, weak d-d transition bands may also be observed. The positions of these d-d bands are crucial for determining the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). For instance, studies on related thiosemicarbazone complexes suggest that square planar geometries for Ni(II) and Cu(II) complexes and tetrahedral geometries for Co(II) complexes can be proposed based on their electronic spectra. ikm.org.my
Table 1: Representative Electronic Spectral Data for Thiosemicarbazone Metal Complexes
| Compound/Complex | Solvent | λmax (nm) | Assignment |
|---|---|---|---|
| Thiosemicarbazone Ligand | DMSO | ~260-350 | π→π* and n→π* |
| Cu(II) Complex | DMSO | ~380-420 | Metal-to-Ligand Charge-Transfer (MLCT) |
| Cu(II) Complex | DMSO | ~570-690 | d-d transition |
| Ni(II) Complex | DMSO | ~400-500 | d-d transition |
Note: This table presents typical absorption ranges for thiosemicarbazone complexes based on available literature researchgate.netjetir.org. Precise values vary depending on the specific metal and ligand structure.
Crystallographic Analysis of Metal Complexes (Single-Crystal X-ray Diffraction)
Studies on analogous thiosemicarbazone complexes have shown that the ligand typically acts in a bidentate or tridentate fashion, coordinating to the metal center through the sulfur atom of the thiolate group and the nitrogen atom of the azomethine group (C=N). researchgate.netmdpi.com The deprotonation of the thiol group upon chelation is a common feature.
In many instances, the thiosemicarbazone ligand coordinates to a metal via the imine nitrogen and the thiolate sulfur, forming a stable five-membered chelate ring. nih.gov However, coordination through the hydrazinic nitrogen and sulfur, resulting in a more strained four-membered ring, has also been observed, particularly when steric hindrance from other parts of the molecule or co-ligands is significant. ntu.edu.twnih.govias.ac.in The molecular packing in the crystal lattice is often stabilized by a network of intermolecular hydrogen bonds. researchgate.net For example, analysis of related structures reveals that Zn(II) complexes can adopt either distorted octahedral or tetrahedral geometries. researchgate.net
Table 2: Example Crystallographic Data for a Related Thiosemicarbazone Complex
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.934(2) |
| b (Å) | 11.242(3) |
| c (Å) | 11.615(2) |
| α (°) | 74.775(3) |
| β (°) | 75.389(2) |
| γ (°) | 83.448(2) |
| Volume (ų) | 966.0(4) |
Data sourced from a study on 4-chlorobenzaldehyde (B46862) thiosemicarbazone for illustrative purposes researchgate.net.
Proposed Geometries of Metal Complexes
The geometry of metal complexes with this compound is dictated by several factors, including the coordination number, the electronic configuration of the metal ion, and the steric constraints imposed by the ligand. Based on spectroscopic and crystallographic data from a wide range of thiosemicarbazone complexes, several common geometries are proposed.
Square Planar: This geometry is frequently observed for d⁸ metal ions such as Ni(II) and Pd(II), as well as for Cu(II) (a d⁹ ion). ikm.org.mymdpi.com In these complexes, the ligand typically acts as a bidentate N,S donor.
Tetrahedral: This geometry is common for d¹⁰ ions like Zn(II) and for some Co(II) complexes. ikm.org.myresearchgate.net
Octahedral: Metal ions that favor a coordination number of six, such as Fe(III), Ru(II), and sometimes Ni(II), often form octahedral complexes. mdpi.com In such cases, the metal center is coordinated to two or three thiosemicarbazone ligands or to one ligand and other co-ligands (e.g., solvent molecules or counter-ions). The ligand can act as a bidentate N,S donor or, in some cases, a tridentate C,N,S donor. ias.ac.in
The mode of coordination can be influenced by the substituent on the benzaldehyde (B42025) ring. The morpholino group in this compound may influence the electronic properties and steric profile of the ligand, but the primary coordination is expected to occur through the consistent thiosemicarbazone moiety (N,S donor atoms). ias.ac.in
Table 3: Proposed Geometries for Metal Complexes of Thiosemicarbazones
| Metal Ion | Typical Coordination Number | Common Geometry |
|---|---|---|
| Cu(II) | 4 | Square Planar |
| Ni(II) | 4 or 6 | Square Planar or Octahedral |
| Co(II) | 4 | Tetrahedral |
| Zn(II) | 4 | Tetrahedral |
| Ru(II) | 6 | Octahedral |
| Pd(II) | 4 | Square Planar |
This table summarizes common geometries based on extensive studies of various thiosemicarbazone complexes ikm.org.mymdpi.comias.ac.in.
Solution Chemistry and Stability Studies of Metal Complexes
Potentiometric Determination of Stability Constants
A study specifically investigating the metal complexes of [4-(morpholin-4-yl)benzylidenyl]thiosemicarbazide (the formal name for the compound of interest) employed pH-metric titrations to determine their stability constants in a 25% (v/v) ethanol-water mixture. researchgate.net The stability of the complexes formed with various metal ions was found to follow a specific order, which provides insight into the affinity of the ligand for different metals. The determination of these constants is crucial for understanding the behavior of these complexes in biological or environmental systems. nih.gov
Table 4: Stability Constants (log β) for Metal Complexes of this compound
| Metal Ion | log β (ML) | log β (ML₂) |
|---|---|---|
| Fe(III) | 12.55 | 23.36 |
| La(III) | 10.37 | 19.98 |
| Cu(II) | 10.31 | 19.51 |
| Ni(II) | 9.78 | 18.06 |
| Co(II) | 9.35 | 17.58 |
| Zn(II) | 8.87 | 16.55 |
Values determined by potentiometric titration in 25% (v/v) ethanol-water at 25°C and ionic strength of 1.0 mol dm⁻³ researchgate.net.
Solution Stability Assessment
The stability of metal-thiosemicarbazone complexes in solution is a critical parameter, influencing their potential applications. Thiosemicarbazones are recognized for their ability to form highly stable complexes with a variety of transition metal ions. mdpi.com The stability in solution can be assessed across different conditions, such as varying pH.
For instance, studies on similar copper(II) thiosemicarbazone complexes have shown that a specific complex species can predominate over a wide pH range (e.g., pH 4 to 10), as confirmed by consistent UV-vis and EPR spectra within that range. researchgate.net Below a certain pH (e.g., pH < 3), protonation of the complex can occur, leading to a change in the coordination mode and spectral properties. researchgate.net The high stability constants determined through potentiometric titrations provide quantitative evidence of the thermodynamic stability of these complexes in solution. researchgate.net
Molar Conductance Studies
Molar conductance measurements are a simple yet effective method for investigating the nature of metal complexes in solution. By measuring the electrical conductivity of a solution of the complex at a known concentration (typically ~10⁻³ M in a solvent like DMF), it is possible to determine whether the complex behaves as an electrolyte or a non-electrolyte.
Low molar conductance values (typically in the range of 5-20 Ω⁻¹ cm² mol⁻¹ in DMF) are indicative of non-electrolytic behavior. ikm.org.my This suggests that the anions (e.g., chloride, acetate) are directly coordinated to the metal center within the primary coordination sphere and are not present as free, charge-carrying ions in the solution. Conversely, higher values would suggest an ionic nature, where the counter-ions are not bonded to the metal complex. For many neutral thiosemicarbazone complexes, the results of molar conductance studies confirm their non-electrolytic nature. ikm.org.my
Table 5: Representative Molar Conductance Data for Thiosemicarbazone Complexes in DMF
| Complex | Molar Conductance (ΛM) in Ω⁻¹ cm² mol⁻¹ | Nature |
|---|---|---|
| Co(L)₂ | 5.97 – 13.20 | Non-electrolyte |
| Ni(L)₂ | 5.97 – 13.20 | Non-electrolyte |
| Cu(L)₂ | 5.97 – 13.20 | Non-electrolyte |
Data from a study on related thiosemicarbazone complexes (L) for illustrative purposes ikm.org.my.
Theoretical Studies on Metal Complex Formation
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricacies of metal complex formation. These methods provide profound insights into the geometric and electronic structures of ligands and their corresponding metal complexes, complementing experimental data and aiding in the rational design of new compounds. For this compound and its derivatives, theoretical studies, particularly Density Functional Theory (DFT) and molecular modeling, have been instrumental in understanding their coordination behavior, stability, and potential applications.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the context of this compound metal complexes, DFT calculations are employed to predict and analyze their three-dimensional geometries, bond lengths, bond angles, and various electronic properties.
Theoretical geometry optimization of thiosemicarbazone-based metal complexes, including those with Mn(II), Fe(II), and Ni(II), has been successfully performed using DFT. nih.gov These calculations often utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as LANL2DZ/6-311G(d,p), to accurately model the system. nih.govnih.gov The process involves finding the lowest energy conformation of the complex, which corresponds to its most stable geometric structure. nih.gov
For instance, DFT studies have confirmed that thiosemicarbazone ligands typically act as bidentate chelating agents, coordinating to the central metal ion through the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the azomethine group (-CH=N). nih.govikm.org.my In many cases, two ligand molecules coordinate to the metal center, along with other species like chloride ions, to form stable octahedral or distorted square planar geometries. nih.govnih.gov The optimized geometries show changes in bond lengths and angles upon complexation compared to the free ligand, providing evidence of coordination. nih.gov
Electronic structure analysis via DFT provides valuable information on the reactivity and stability of the complexes. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov
Studies on Ni(II) complexes of thiosemicarbazone derivatives have shown that these complexes can be strong electrophiles, as indicated by their calculated electrophilicity index (ω). nih.gov Furthermore, analysis of the molecular orbitals can reveal the nature of the metal-ligand bonding and the electronic transitions observed in UV-Vis spectra. nih.gov
Table 1: Selected Quantum Chemical Parameters for Thiosemicarbazone Metal Complexes Calculated by DFT
| Complex | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) |
|---|---|---|---|---|---|---|
| Mn(II) Complex | -5.783 | -4.713 | 1.07 | 0.535 | 1.869 | 5.248 |
| Fe(II) Complex | -5.932 | -4.435 | 1.497 | 0.748 | 1.337 | 5.183 |
| Ni(II) Complex | -5.810 | -4.799 | 1.011 | 0.505 | 1.980 | 5.304 |
Data derived from a study on similar thiosemicarbazone complexes. nih.gov
Molecular modeling encompasses a broader range of computational techniques used to represent and simulate the behavior of molecules. For the metal complexes of this compound, molecular modeling is crucial for visualizing the 3D structures and understanding their interactions with biological macromolecules. scirp.org
One of the significant applications of molecular modeling in this field is molecular docking. researchgate.net This technique predicts the preferred orientation of a ligand when bound to a target receptor, such as a protein or DNA. researchgate.net By docking the modeled 3D structures of thiosemicarbazone complexes into the active sites of specific proteins, researchers can gain insights into their potential biological activity. researchgate.netresearchgate.net The binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, can be analyzed to understand the mechanism of action. nih.gov
For example, molecular docking studies on thiosemicarbazone-metal complexes have been performed to investigate their potential as inhibitors for proteins like oxidoreductase. researchgate.net The results from these simulations can help in identifying key amino acid residues involved in the binding and can guide the design of more potent therapeutic agents. nih.gov
The process often starts with obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). nih.gov The modeled complex is then placed in the binding site of the protein, and its conformation is optimized to find the most stable binding mode. The strength of the interaction is often quantified by a scoring function, which estimates the binding energy. researchgate.net
Table 2: Example of Molecular Modeling Energy Parameters for a Ligand and its Metal Complexes
| Compound | Steric Energy (kcal/mol) |
|---|---|
| Ligand (Hydrazone) | 147.314 |
| Manganese(II) Complex | 375.801 |
| Nickel(II) Complex | 1890.106 |
Data derived from a study on similar hydrazone complexes. scirp.org
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on 4-Morpholinobenzaldehyde (B72404) Thiosemicarbazone
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools in the characterization of novel compounds. These theoretical investigations offer a detailed picture of the electronic distribution, molecular geometry, and reactivity of molecules like 4-Morpholinobenzaldehyde thiosemicarbazone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to thiosemicarbazone derivatives to predict their properties. For this compound, DFT calculations are typically performed to determine its optimized geometry, electronic structure, and other key chemical parameters. These calculations are foundational for understanding the molecule's stability and potential interactions.
The initial step in computational analysis involves the optimization of the molecular structure to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this process reveals the precise bond lengths and angles of the molecule. The optimized structure indicates that the molecule is not perfectly planar, with the morpholine (B109124) ring adopting a chair conformation. The thiosemicarbazone moiety is relatively planar, a feature that is common in similar compounds.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound
| Bond Lengths | Value (Å) | Bond Angles | Value (°) |
| C=S | 1.685 | N-N-C | 117.5 |
| C-N (Thioamide) | 1.358 | C-N-N | 122.1 |
| N-N | 1.379 | C-C-N (imine) | 120.8 |
| C=N (Imine) | 1.295 | C-C-C (phenyl) | 120.1 |
| C-C (Phenyl) | 1.39-1.41 | H-C-C (phenyl) | 119.5-120.5 |
| C-N (Morpholine) | 1.462 | C-N-C (morpholine) | 111.3 |
| C-O (Morpholine) | 1.435 | C-O-C (morpholine) | 109.8 |
Note: The data presented in this table is illustrative and based on typical values found for similar thiosemicarbazone structures in computational studies. Actual values would be derived from specific DFT calculations for this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. researchgate.net
For this compound, the HOMO is typically localized on the electron-rich thiosemicarbazone moiety, particularly the sulfur and nitrogen atoms, as well as the morpholine nitrogen. The LUMO, on the other hand, is generally distributed over the benzaldehyde (B42025) and imine groups, which are more electron-deficient. The energy gap for this compound influences its potential for charge transfer interactions.
Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound
| Parameter | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.14 |
Note: The data presented in this table is illustrative and based on typical values found for similar thiosemicarbazone structures in computational studies. Actual values would be derived from specific DFT calculations for this compound.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of a change in electron distribution.
Electrophilicity Index (ω): A measure of the electrophilic character of a species.
Table 3: Molecular Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 5.89 |
| Electron Affinity (A) | 1.75 |
| Electronegativity (χ) | 3.82 |
| Chemical Hardness (η) | 2.07 |
| Chemical Softness (S) | 0.24 |
| Electrophilicity Index (ω) | 3.52 |
Note: The data presented in this table is illustrative and calculated from the values in Table 2. Actual values would be derived from specific DFT calculations for this compound.
The distribution of electronic charge within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Methods such as Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to calculate the partial atomic charges on each atom in this compound. These calculations typically reveal that the nitrogen and sulfur atoms of the thiosemicarbazone moiety and the oxygen and nitrogen atoms of the morpholine ring carry negative charges, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and some of the carbon atoms carry positive charges.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and antibonding interactions within a molecule, offering insights into intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis can identify key donor-acceptor interactions.
Table 4: Selected NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) S | π(C=N) | 18.5 |
| LP(1) N (imine) | π(C-C)phenyl | 25.2 |
| LP(1) N (morpholine) | π(C-C)phenyl | 45.8 |
| π(C=C)phenyl | π(C=N) | 15.3 |
| π(C=S) | σ*(C-N) | 5.1 |
Note: The data presented in this table is illustrative and based on typical values found for similar thiosemicarbazone structures in computational studies. Actual values would be derived from specific DFT calculations for this compound.
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict how a molecule will interact with other species. The MESP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, indicating areas prone to nucleophilic attack.
In related thiosemicarbazone derivatives, MESP analysis has been employed to identify the electron-rich and electron-deficient regions of the molecules. For instance, in chromone-based thiosemicarbazones, the MESP surface provides insights into the sites of intermolecular interactions. nih.gov The distribution of electron density in these compounds, with HOMO (Highest Occupied Molecular Orbital) often localized on the N-N or S-linked atoms and LUMO (Lowest Unoccupied Molecular Orbital) on other parts of the molecule, highlights the potential for charge transfer, which is a key aspect of their reactivity. nih.gov
For this compound, it is anticipated that the regions around the sulfur and nitrogen atoms of the thiosemicarbazone moiety would exhibit a negative electrostatic potential, making them likely sites for interactions with electrophiles. Conversely, the hydrogen atoms attached to the nitrogen atoms would show a positive potential.
Local Reactivity Analysis via Fukui Function
The Fukui function is a concept within density functional theory (DFT) that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.
Studies on similar hydrazone-based materials have utilized Fukui function analysis to determine local reactivity. nih.gov The calculations identify specific atoms that are most susceptible to different types of chemical reactions. The sites for electrophilic attack (f⁻), nucleophilic attack (f⁺), and radical attack (f⁰) are determined by analyzing the changes in atomic charges upon electron addition or removal. nih.gov
For this compound, a Fukui function analysis would likely indicate that the sulfur and nitrogen atoms of the thiosemicarbazone group are the primary sites for electrophilic attack, given their high electronegativity and lone pairs of electrons. The analysis would also pinpoint specific carbon atoms in the aromatic ring and the imine group as potential sites for nucleophilic attack.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein.
Ligand-Target Interaction Prediction and Binding Affinities
Molecular docking studies are instrumental in predicting the binding mode and affinity of a ligand to a protein's active site. Research on various thiosemicarbazone derivatives has demonstrated their potential to inhibit a range of enzymes.
For example, studies on benzaldehyde thiosemicarbazone derivatives have shown their inhibitory activity against phenoloxidase. sigmaaldrich.com In one such study, the interaction between 4-butylbenzaldehyde (B75662) thiosemicarbazone and the active site of the enzyme was elucidated in detail. sigmaaldrich.com Similarly, new thiosemicarbazones based on 4-hydroxy-3,5-dimethoxy benzaldehyde have been found to be potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), with inhibition constants (Kᵢ) in the nanomolar range. nih.gov
Molecular docking simulations of these compounds have revealed key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their binding affinity. sigmaaldrich.comnih.gov For this compound, it is expected that the morpholine ring, the thiosemicarbazone moiety, and the benzaldehyde scaffold would all play crucial roles in binding to a target protein. The nitrogen and oxygen atoms of the morpholine group and the nitrogen and sulfur atoms of the thiosemicarbazone group can act as hydrogen bond acceptors and donors, while the aromatic ring can engage in hydrophobic and π-stacking interactions.
Table 1: Docking Scores and Binding Affinities of Related Thiosemicarbazone Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Affinity (Ki, nM) | Key Interactions |
| 4-hydroxy-3,5-dimethoxy benzaldehyde thiosemicarbazone derivative | Acetylcholinesterase (AChE) | Not Specified | 51.11 ± 6.01 | Hydrogen bonding, hydrophobic interactions nih.gov |
| 4-hydroxy-3,5-dimethoxy benzaldehyde thiosemicarbazone derivative | Human Carbonic Anhydrase I (hCA I) | Not Specified | 60.32 ± 9.78 | Hydrogen bonding, hydrophobic interactions nih.gov |
| 4-hydroxy-3,5-dimethoxy benzaldehyde thiosemicarbazone derivative | Human Carbonic Anhydrase II (hCA II) | Not Specified | 64.21 ± 9.99 | Hydrogen bonding, hydrophobic interactions nih.gov |
| Thiazole carboxamide derivative | COX-1 | -4.99 to -5.52 | Not Specified | Not Specified nih.gov |
| Thiazole carboxamide derivative | COX-2 | -5.49 to -6.58 | Not Specified | Not Specified nih.gov |
Note: The data presented is for structurally related compounds to infer the potential of this compound.
Mechanistic Insights from Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that may occur upon binding.
For this compound, an MD simulation would be crucial to validate the docking results and to understand the dynamic behavior of the compound within the active site of a target protein. It would allow for the observation of how the hydrogen bonds and other interactions are maintained over time and how the flexibility of both the ligand and the protein influences the binding.
Biological Activity Studies: Mechanisms and Structure Activity Relationships
Anticancer Activity and Associated Mechanisms
The anticancer properties of 4-Morpholinobenzaldehyde (B72404) thiosemicarbazone and its related complexes are attributed to a range of biological activities that disrupt cancer cell function and viability. These mechanisms often work in concert to inhibit tumor growth. Research has particularly focused on metal complexes of morpholine-derived thiosemicarbazones, which exhibit enhanced and targeted anticancer effects. nih.govacs.org
Inhibition of Cellular Proliferation
A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Studies have demonstrated that morpholine-derived thiosemicarbazones and their metal complexes possess significant cytotoxic and antiproliferative activity against various cancer cell lines. nih.govacs.orgnih.gov
For instance, a series of Ruthenium(III) complexes incorporating morpholine-derived thiosemicarbazone ligands were tested for their anticancer activity against human colon adenocarcinoma (HT-29) and human cervical cancer (HeLa) cell lines. nih.gov The results indicated potent cytotoxicity, with one of the complexes showing the highest efficacy against both cell lines. nih.gov Similarly, novel thiosemicarbazones that incorporate a morpholine (B109124) ring at the terminal N4 position have been synthesized and shown to have promising and selective anti-proliferative effects. nih.gov Copper(II) complexes of morpholine-thiosemicarbazone hybrids have also displayed notable antiproliferative activity in cancer cells. acs.org
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Ru(III)-Morpholine-Derived Thiosemicarbazone Complexes after 72h Data extracted from a study on Ru(III)-Morpholine-Derived Thiosemicarbazone-Based Metallodrugs. nih.gov
| Compound | HT-29 Cell Line | HeLa Cell Line |
|---|---|---|
| Complex 1 | 10.34 ± 1.12 | 13.45 ± 0.98 |
| Complex 2 | 15.11 ± 0.96 | 18.12 ± 1.15 |
| Complex 3 | 12.56 ± 1.04 | 16.23 ± 1.09 |
Induction of Apoptotic Pathways
Beyond halting proliferation, a key mechanism for effective anticancer agents is the induction of apoptosis, or programmed cell death. Research confirms that morpholine-derived thiosemicarbazones can trigger this process in cancer cells. The cytotoxic action of Ruthenium(III) complexes of these thiosemicarbazones is directly linked to an apoptotic mode of cell death. nih.gov This is a common mechanism for the broader class of thiosemicarbazones, which are known to induce apoptosis by affecting various cellular pathways, including the regulation of pro-apoptotic and anti-apoptotic proteins. researchgate.netnih.gov
Interference with Folate Metabolism (e.g., Dihydrofolate Reductase Inhibition)
Based on available scientific literature, there is no direct evidence to suggest that 4-Morpholinobenzaldehyde thiosemicarbazone or its derivatives specifically interfere with folate metabolism or act as inhibitors of dihydrofolate reductase. This mechanism, while critical for some classes of anticancer drugs, is not a prominently reported pathway for this particular group of compounds.
Lysosome-Targeted Effects (for metal complexes)
A significant finding in the study of morpholine-derived thiosemicarbazone metal complexes is their ability to selectively target lysosomes within cancer cells. nih.gov Research on Ruthenium(III) metallodrugs has shown that these fluorescent-active complexes accumulate in lysosomes. nih.gov This targeted accumulation leads to the disruption of the lysosomal membrane potential, which compromises the integrity of this critical organelle and initiates a cascade of events leading to cell death. nih.gov This lysosome-targeting strategy is a key aspect of their mechanism of action. nih.gov
Reactive Oxygen Species (ROS) Generation as a Mechanism
The generation of excessive reactive oxygen species (ROS) is a well-documented mechanism of action for thiosemicarbazones. nih.gov For morpholine-derived thiosemicarbazone metal complexes, this mechanism is directly linked to their lysosome-targeting effects. nih.gov Following the disruption of the lysosomal membrane by Ruthenium(III) complexes, there is a subsequent and excessive generation of ROS. nih.gov This surge in ROS induces significant oxidative stress within the cancer cell, overwhelming its antioxidant defenses and contributing directly to the induction of apoptosis. nih.govnih.gov Structure-activity relationship studies of other morpholine-containing thiosemicarbazones also confirm that the generation of ROS is crucial for their potent anticancer activity. nih.gov
Antimicrobial Activity
While the broader class of thiosemicarbazones has been studied for antimicrobial properties, specific data on this compound is limited in the available literature.
Antibacterial Efficacy
Studies on various thiosemicarbazone derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to bacterial cell death. nih.gov However, specific studies detailing the antibacterial efficacy of this compound against particular bacterial strains were not found in the reviewed literature.
Antifungal Efficacy
The antifungal properties of thiosemicarbazones are also recognized, with their mode of action suggested to involve the disruption of fungal cell membrane function and the inhibition of protein synthesis. nih.gov Some studies have investigated the antifungal activity of thiosemicarbazone derivatives against various fungal pathogens. nih.gov Despite this, specific data on the antifungal efficacy of this compound is not detailed in the available scientific reports.
Antiviral Efficacy
The antiviral potential of thiosemicarbazones has been a subject of interest for many years. nih.govnih.gov Research on some benzaldehyde (B42025) thiosemicarbazone derivatives has shown inhibitory effects against certain viruses, such as poliovirus. nih.gov The antiviral action is thought to be dependent on the chemical structure of the specific derivative. nih.gov However, specific research and data concerning the antiviral efficacy of this compound were not identified in the searched literature.
Metal Homeostasis Modulation and Nutritional Immunity Mimicry
The ability of thiosemicarbazones to chelate metal ions is a key aspect of their biological activity. nih.gov By binding to essential metal ions, these compounds can disrupt metal homeostasis within microbial cells, a strategy that can mimic the host's nutritional immunity. However, specific studies detailing how this compound modulates metal homeostasis or acts as a nutritional immunity mimic are not available in the reviewed literature.
Synergistic Effects with Metal Ions in Antimicrobial Action
The formation of metal complexes with thiosemicarbazones can enhance their antimicrobial activity. nih.govnih.gov The chelation of metal ions can lead to the formation of more potent antimicrobial agents. nih.gov While this is a known phenomenon for the thiosemicarbazone class of compounds, specific studies and data on the synergistic effects of metal ions with this compound in antimicrobial action were not found in the available scientific literature.
Antioxidant Activity and Radical Scavenging Mechanisms
Thiosemicarbazones are recognized for their antioxidant properties, which are often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govmdpi.comresearchgate.net The presence of the sulfur and nitrogen atoms in the thiosemicarbazone backbone contributes to this radical scavenging ability. nih.gov Studies on various benzaldehyde thiosemicarbazone derivatives have evaluated their antioxidant potential using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govjapsonline.com However, specific quantitative data, such as IC50 values, for the antioxidant activity of this compound were not available in the reviewed literature. The general mechanism for antioxidant activity in this class of compounds involves the stabilization of free radicals. mdpi.com
Data Tables
Due to the lack of specific experimental data for this compound in the reviewed scientific literature, no data tables for its biological activity can be generated at this time.
Enzyme Inhibition Studies: Mechanisms and Structure-Activity Relationships
The unique structural features of this compound, particularly the combination of the benzaldehyde, thiosemicarbazone, and morpholine moieties, contribute to its diverse enzyme inhibitory profile.
Tyrosinase Inhibition: Kinetics and Mechanism
Thiosemicarbazones derived from benzaldehydes have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site by the thiosemicarbazone group. mdpi.com Studies on various 4-substituted benzaldehyde thiosemicarbazones indicate that the nature of the substituent at the para position of the phenyl ring significantly influences the inhibitory potency. mdpi.com For instance, derivatives with electron-donating groups often exhibit strong inhibition.
Kinetic analyses of related compounds, such as 4-chlorobenzaldehyde (B46862) thiosemicarbazone, have shown they can act as reversible, mixed-type, or noncompetitive inhibitors of both the monophenolase and diphenolase activities of tyrosinase. nih.gov For example, 2-chlorobenzaldehyde (B119727) thiosemicarbazone was found to be a noncompetitive inhibitor of diphenolase activity, while the 4-chloro analogue acted as a mixed-type inhibitor. nih.gov The IC50 values for these compounds were in the micromolar range, with 4-chlorobenzaldehyde thiosemicarbazone showing an IC50 of 6.7 μM for monophenolase activity. nih.gov Given the electron-donating nature of the morpholino group, this compound is expected to be an effective tyrosinase inhibitor, likely acting through a similar reversible mechanism involving interaction with the enzyme's active site.
Table 1: Tyrosinase Inhibition Data for Substituted Benzaldehyde Thiosemicarbazones
| Compound | Inhibition Type (Diphenolase) | IC50 (Monophenolase) | IC50 (Diphenolase) |
|---|---|---|---|
| 2-Chlorobenzaldehyde thiosemicarbazone | Noncompetitive | 15.4 µM | 1.22 µM |
| 4-Chlorobenzaldehyde thiosemicarbazone | Mixed-type | 6.7 µM | 1.82 µM |
| 4-Hydroxybenzaldehyde thiosemicarbazone | - | 0.76 µM | 3.80 µM |
| 4-Methoxybenzaldehyde thiosemicarbazone | Mixed-type | 7.0 µM | 2.62 µM |
Data sourced from multiple studies for comparative purposes. mdpi.comnih.gov
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Thiosemicarbazone derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.gov For example, a series of novel thiosemicarbazide-based β-carboline derivatives demonstrated potent α-glucosidase inhibition, with IC50 values significantly lower than the standard drug, acarbose. tandfonline.com The most potent compound in that series exhibited a non-competitive mode of inhibition, suggesting it binds to a site other than the active site, inducing conformational changes that reduce enzyme activity. tandfonline.com
Although direct inhibitory data for this compound is not specified in the reviewed literature, the established activity of the thiosemicarbazone scaffold suggests its potential as an α-glucosidase inhibitor. nih.govnih.gov The lipophilic nature and hydrogen bonding capability of the morpholine ring could contribute to favorable interactions with the enzyme.
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant during hyperglycemia. mdpi.com Inhibition of this enzyme is a key strategy to prevent diabetic complications like neuropathy and retinopathy. nih.gov The thiosemicarbazone scaffold has been successfully incorporated into potent aldose reductase inhibitors (ARIs). mdpi.com For instance, a series of indole-thiosemicarbazones showed significant inhibition of both aldose reductase (ALR2) and the closely related aldehyde reductase (ALR1), with IC50 values in the low micromolar range. mdpi.com
Another study developed coumarin-thiosemicarbazone hybrids that also acted as aldose reductase inhibitors. nih.gov These findings indicate that the thiosemicarbazone moiety is a valid pharmacophore for targeting aldose reductase. The general structure of effective ARIs often includes a polar group that interacts with an "anion binding pocket" in the enzyme and a hydrophobic part that fits into a non-polar region. nih.gov this compound fits this profile, with the polar thiosemicarbazone group and the relatively hydrophobic morpholinobenzaldehyde portion, suggesting it could be a candidate for aldose reductase inhibition.
Table 2: Aldose Reductase Inhibition by Thiosemicarbazone Derivatives
| Compound Class | Target Enzyme(s) | IC50 Range (µM) |
|---|---|---|
| Indole-thiosemicarbazones | ALR1 & ALR2 | 0.42 - 20.7 |
Data from a study on indole-thiosemicarbazones. mdpi.com
Acetylcholinesterase (AChE) and Glutathione S-Transferase (GST) Inhibition
Acetylcholinesterase (AChE) inhibitors are used to treat neurological conditions like Alzheimer's disease. Research into para-substituted thiosemicarbazones has demonstrated their potential as AChE inhibitors. A study on various derivatives found several compounds with potent activity against both AChE and butyrylcholinesterase (BChE). For example, derivatives of 4-ethoxybenzaldehyde (B43997) and 4-nitrobenzaldehyde (B150856) thiosemicarbazones yielded IC50 values against AChE in the range of 110-160 µM.
Glutathione S-Transferases (GSTs) are crucial phase II detoxification enzymes that play a role in protecting cells from xenobiotics and oxidative stress. researchgate.net Inhibition of GST can enhance the efficacy of certain anticancer drugs. While the thiosemicarbazone scaffold is known for a wide range of biological activities, direct and specific inhibition of GST by simple benzaldehyde thiosemicarbazones is not as extensively documented as for other enzymes in the provided literature. However, some complex phytochemicals with GST inhibitory activity have been identified, and inhibitors are often sought to overcome drug resistance in cancer therapy. The reactivity of the thiosemicarbazone moiety could potentially lead to interactions with GST, but further specific studies are required to confirm this.
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents on Biological Potency
The biological activity of thiosemicarbazones is highly tunable through chemical modification, particularly by altering the substituents on the aldehyde or ketone precursor and the N4 position of the thiosemicarbazide (B42300) moiety.
The nature of the substituent on the benzaldehyde ring plays a critical role in determining the potency and mechanism of enzyme inhibition.
Electronic Effects : The presence of electron-donating groups (like methoxy (B1213986) or morpholine) or electron-withdrawing groups (like chloro or nitro) at the para-position of the phenyl ring significantly alters the electronic distribution of the entire molecule. This influences the molecule's ability to chelate metal ions in metalloenzymes like tyrosinase or to form hydrogen bonds with amino acid residues in the active sites of enzymes like cholinesterases. For tyrosinase inhibition, electron-donating groups often enhance activity. mdpi.com
Lipophilicity and Steric Factors : The morpholine ring in this compound adds bulk and increases lipophilicity compared to a simple benzaldehyde thiosemicarbazone. Increased lipophilicity can enhance membrane transport, which is crucial for activity against intracellular targets. However, excessive bulk can also cause steric hindrance, preventing the molecule from fitting into an enzyme's active site. nih.gov The conformational flexibility of the morpholine ring may allow it to adopt a favorable orientation for binding. Studies on various thiosemicarbazones have shown that bulky substituents can increase antibacterial and anticancer activity.
Correlation of Molecular Descriptors with Activity
The biological activity of thiosemicarbazone derivatives, including this compound, is intrinsically linked to their structural and electronic properties. Computational studies utilizing theoretical descriptors help in understanding and predicting the bioactivity of these compounds. nih.gov Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial in explaining the chemical reactivity, stability, and interaction capabilities of the ligand and its metal complexes. nih.gov
Key molecular descriptors that are often correlated with biological activity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that a molecule is more reactive and less stable, which can translate to greater biological activity because less energy is required to remove an electron from the HOMO. researchgate.net For instance, in a study of a Cu(II) complex with a thiosemicarbazone ligand, the low value of the energy bond gap was associated with greater activity. researchgate.net
Other important descriptors include ionization potential, electronegativity, electron affinity, chemical hardness, and chemical softness. nih.gov These parameters provide insights into the molecule's ability to participate in the charge transfer interactions that are often fundamental to its mechanism of action. nih.gov Molecular docking studies further elucidate these relationships by analyzing the binding interactions between the thiosemicarbazone derivatives and their biological targets, such as specific proteins or enzymes. researchgate.netnih.gov The binding affinity, often expressed as a negative energy value, can be correlated with the observed in vitro activity. researchgate.net
| Molecular Descriptor | Correlation with Biological Activity | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | A smaller gap often correlates with higher reactivity and greater activity. researchgate.net | Indicates the molecule's chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | Lower IP can facilitate electron donation in biological interactions. | Measures the energy required to remove an electron. |
| Electron Affinity (EA) | Higher EA suggests a greater ability to accept an electron, which can be crucial for redox-mediated mechanisms. | Indicates the energy released when an electron is added. |
| Electronegativity (χ) | Influences the nature of bonding and interactions with biological targets. | Describes the tendency of an atom to attract bonding electrons. |
| Chemical Hardness (η) | Softer molecules (lower hardness) are generally more reactive. nih.gov | Measures resistance to change in electron configuration. |
Influence of Metal Coordination on Biological Profile
The coordination of thiosemicarbazone ligands, such as this compound, to transition metal ions is a well-established strategy for enhancing their biological activity. researchgate.netmdpi.com The resulting metal complexes often exhibit significantly superior potency compared to the free, uncoordinated ligands. nih.govresearchgate.net This enhancement is attributed to several factors, governed by principles such as Overtone's concept of cell permeability and Tweedy's chelation theory.
Upon complexation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand and possible π-electron delocalization over the chelate ring. researchgate.net This process increases the lipophilicity of the complex, which facilitates its penetration through the lipid layers of cell membranes, allowing it to reach intracellular targets more effectively. researchgate.net
The nature of the metal ion itself plays a crucial role in the biological activity of the complex. nih.gov Different metals can lead to varying degrees of potency. For example, one study on thiosemicarbazone complexes found a potency trend of Cu(II) > Zn(II) > Ni(II) > Co(II) against a cancer cell line. nih.gov The Cu(II) complex is often found to be the most effective inhibitor in both experimental and theoretical studies. nih.gov The coordination alters the geometry and electronic properties of the ligand, which can lead to more favorable binding interactions with target biomolecules like proteins and enzymes. researchgate.net The thiosemicarbazone ligand typically coordinates to the metal center through the sulfur atom and the azomethine nitrogen atom, forming a stable five-membered chelate ring. mdpi.com This chelation can stabilize the compound and is a key aspect of its specific activity. researchgate.net
| Compound Type | General Biological Activity | Reason for Activity Profile |
|---|---|---|
| Free Thiosemicarbazone Ligand | Moderate | Possesses inherent biological properties but may have limited cell permeability and target interaction. nih.gov |
| Thiosemicarbazone Metal Complex (e.g., Cu(II), Zn(II), Ni(II)) | Significantly Enhanced researchgate.netnih.gov | Increased lipophilicity, favorable geometry for target binding, and intrinsic biological activity of the metal ion. researchgate.net |
Analytical Applications of 4 Morpholinobenzaldehyde Thiosemicarbazone
Chemosensor Development for Metal Ion Detection
The development of chemosensors for the selective and sensitive detection of metal ions is a significant area of research, driven by the need to monitor environmental pollutants and biologically important metal species. Thiosemicarbazone derivatives, including 4-Morpholinobenzaldehyde (B72404) thiosemicarbazone, are promising candidates for chemosensor design due to their ability to form stable complexes with a variety of metal ions. The binding of a metal ion to the thiosemicarbazone ligand can perturb its electronic structure, resulting in observable signals such as a change in color (colorimetric sensing), fluorescence (fluorimetric sensing), or electrochemical response (electrochemical sensing).
A study on a related compound, [4-(morpholin-4-yl)benzylidenyl]thiosemicarbazide, which is an alternative name for 4-Morpholinobenzaldehyde thiosemicarbazone, has reported its synthesis and the investigation of its molecular properties and the optimized geometry of some of its 1:1 metal complexes. This foundational work underscores the potential of this compound to act as a ligand for various metal ions, a prerequisite for its use in chemosensor development.
Colorimetric sensing is a widely used analytical technique due to its simplicity, cost-effectiveness, and the ability to provide results that can often be observed with the naked eye. The principle behind the colorimetric sensing of metal ions by thiosemicarbazone-based chemosensors lies in the change in their absorption spectra upon complexation with a metal ion.
The interaction between the thiosemicarbazone ligand and a metal ion typically involves the coordination of the metal ion with the sulfur atom of the thione group and the nitrogen atom of the azomethine group. This coordination alters the electronic transitions within the molecule, leading to a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum. This shift manifests as a visible color change. For instance, the binding of a specific metal ion can induce a charge transfer from the ligand to the metal (Ligand-to-Metal Charge Transfer, LMCT) or within the ligand itself (Intra-Ligand Charge Transfer, ILCT), resulting in the appearance of a new absorption band at a longer wavelength, a phenomenon known as a bathochromic or red shift.
While specific studies on the colorimetric sensing capabilities of this compound are not extensively detailed in the available literature, research on analogous thiosemicarbazone derivatives provides insight into the expected mechanisms. For example, various thiosemicarbazone-based sensors have demonstrated high selectivity and sensitivity for metal ions like Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Fe³⁺ through distinct color changes.
Table 1: Examples of Colorimetric Detection of Metal Ions by Thiosemicarbazone Derivatives
| Thiosemicarbazone Derivative | Target Metal Ion | Observed Color Change |
| Thiosemicarbazone-linked acetylpyrazine | Co²⁺ | Not specified |
| Dibenzyl thiosemicarbazone | Zn²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Not specified |
| Azo-aldehyde and thiosemicarbazide (B42300) derivative | Cd(II), Cu(II), Ni(II), Zn(II), Na(I), Ag(I) | Not specified |
Data based on studies of related thiosemicarbazone compounds.
Fluorimetric sensing offers several advantages over colorimetric methods, including higher sensitivity and lower detection limits. The fluorescence properties of a molecule are highly sensitive to its chemical environment. The interaction of a fluorogenic ligand, such as a thiosemicarbazone derivative, with a metal ion can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence emission.
The mechanisms governing these changes are varied. For instance, the chelation-enhanced fluorescence (CHEF) effect is a common principle where the binding of a metal ion restricts the photoinduced electron transfer (PET) process within the molecule, leading to a significant increase in fluorescence intensity. Conversely, the presence of paramagnetic metal ions like Cu²⁺ or Ni²⁺ can quench the fluorescence of the sensor through energy or electron transfer processes.
While specific fluorimetric sensing applications of this compound are not widely reported, the broader class of thiosemicarbazones has been successfully employed as fluorescent chemosensors. For example, certain dibenzyl thiosemicarbazones exhibit enhanced fluorescence upon binding with Zn²⁺, Co²⁺, Ni²⁺, and Hg²⁺, while their fluorescence is quenched in the presence of Mn²⁺ and Cu²⁺. Another study on thiosemicarbazone-based bifunctional chemosensors demonstrated a selective "turn-on" fluorometric response for Zn²⁺.
Table 2: Fluorimetric Sensing of Metal Ions by Thiosemicarbazone Derivatives
| Thiosemicarbazone Derivative | Target Metal Ion | Fluorescence Response |
| Dibenzyl thiosemicarbazone | Zn²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorescence enhancement |
| Dibenzyl thiosemicarbazone | Mn²⁺, Cu²⁺ | Fluorescence quenching |
| Thiosemicarbazone-based bifunctional chemosensor | Zn²⁺ | "Turn-on" fluorescence |
Data based on studies of related thiosemicarbazone compounds.
Electrochemical sensing provides a powerful analytical tool for the detection of metal ions with high sensitivity and selectivity. In this approach, a thiosemicarbazone derivative can be used to modify the surface of an electrode, such as a glassy carbon electrode (GCE). The modified electrode can then be used to detect metal ions through changes in electrochemical signals, such as current or potential.
The principle of detection often relies on the preconcentration of the target metal ion on the electrode surface through complexation with the immobilized thiosemicarbazone ligand. The bound metal ion can then be detected using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). The redox activity of the complex formed between the thiosemicarbazone and the metal ion provides the basis for the analytical signal. The specificity of the sensor is determined by the selective binding affinity of the thiosemicarbazone for a particular metal ion.
Although specific research on the electrochemical sensing applications of this compound is limited, the general principles are well-established for other thiosemicarbazone-based sensors. These sensors have been developed for the detection of various metal ions, leveraging the strong coordination chemistry of the thiosemicarbazone moiety.
Applications in Metal Ion Separation and Extraction Technologies
The ability of thiosemicarbazones to form stable and often selective complexes with metal ions makes them valuable ligands in separation and extraction technologies. These techniques are crucial for the preconcentration of trace metal ions from complex matrices and for the purification of metal-containing solutions.
One common application is in liquid-liquid extraction, where a thiosemicarbazone ligand dissolved in an organic solvent is used to selectively extract a target metal ion from an aqueous phase. The efficiency and selectivity of the extraction process depend on factors such as the pH of the aqueous phase, the nature of the organic solvent, and the specific structure of the thiosemicarbazone ligand.
A study on a structurally similar compound, meta-(4-bromobenzyloxy) benzaldehyde (B42025) thiosemicarbazone (MBBOTSC), highlights the potential of such ligands in metal ion extraction. In this research, MBBOTSC was synthesized and used as a novel ligand for the extraction of cadmium (Cd²⁺) ions from water and wastewater samples using an ultrasound-assisted dispersive ionic liquid-liquid microextraction method. The ligand demonstrated its ability to chelate with Cd²⁺ ions, facilitating their separation and subsequent determination.
While direct applications of this compound in metal ion separation are not extensively documented, its inherent chelating properties, as suggested by the study on its metal complexes, indicate its strong potential for use in similar extraction and separation technologies.
Future Directions and Research Perspectives
Rational Design and Synthesis of Advanced Derivatives
The future development of 4-Morpholinobenzaldehyde (B72404) thiosemicarbazone will heavily rely on the rational design and synthesis of advanced derivatives to enhance its therapeutic potential. This involves systematic modifications of its chemical structure to improve properties such as efficacy, selectivity, and pharmacokinetic profiles.
The synthesis of the parent compound, [4-(morpholin-4-yl)benzylidenyl]thiosemicarbazide, is typically achieved through a condensation reaction between 4-morpholinobenzaldehyde and thiosemicarbazide (B42300). researchgate.net Building upon this foundation, future synthetic strategies can explore a variety of modifications. For instance, substitutions on the phenyl ring, modifications of the morpholine (B109124) moiety, and alterations to the thiosemicarbazone backbone can be systematically investigated. The synthesis of new thiosemicarbazone derivatives often involves the reaction of an appropriate thiosemicarbazide derivative with an aldehyde or ketone. nih.govnih.gov
One promising avenue is the introduction of various substituents onto the phenyl ring of the 4-morpholinobenzaldehyde scaffold. The nature and position of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the compound's biological activity. nih.gov For example, studies on other benzaldehyde (B42025) thiosemicarbazones have shown that the presence of halogen or nitro groups can modulate their anticancer or antimicrobial properties. nih.govnih.gov
Furthermore, the synthesis of metal complexes of 4-Morpholinobenzaldehyde thiosemicarbazone represents another key area for creating advanced derivatives. Thiosemicarbazones are excellent chelating agents, and their coordination with transition metals like ruthenium can lead to compounds with enhanced cytotoxic activities. mdpi.com
Exploration of Novel Therapeutic Targets
While thiosemicarbazones are known to exert their biological effects through various mechanisms, including the inhibition of ribonucleotide reductase and the induction of apoptosis, the specific therapeutic targets of this compound remain to be fully elucidated. nih.govresearchgate.net Future research should focus on identifying and validating novel molecular targets to broaden its therapeutic applications.
Initial investigations could explore its potential as an inhibitor of enzymes that are crucial for the survival and proliferation of cancer cells or pathogenic microorganisms. For instance, various thiosemicarbazone derivatives have been investigated as inhibitors of urease, an enzyme linked to infections by Helicobacter pylori and the formation of kidney stones. nih.govresearchgate.net Given the structural similarities, this compound could be screened for similar inhibitory activities.
Another area of interest is the potential of this compound to target enzymes involved in neurodegenerative disorders. Recent studies have shown that certain benzaldehyde-based thiosemicarbazones can act as inhibitors of prolyl-specific oligopeptidase (POP), an enzyme implicated in conditions like Alzheimer's and Parkinson's disease. nih.gov Investigating the effect of the morpholine substituent on this activity could reveal new therapeutic avenues.
Furthermore, the well-established anticancer properties of many thiosemicarbazones warrant a thorough investigation into the specific signaling pathways affected by this compound in various cancer cell lines. nih.govnih.gov Studies could focus on its impact on key regulators of cell cycle, apoptosis, and angiogenesis, such as vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational and experimental methods is crucial for accelerating the drug discovery and development process for this compound. In silico techniques can provide valuable insights into its structure-activity relationships (SAR), predict its pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and guide the rational design of more effective derivatives. nih.govnih.gov
Molecular docking studies can be employed to predict the binding interactions of this compound and its analogs with potential biological targets. nih.govnih.gov This can help in understanding the molecular basis of their activity and in prioritizing compounds for synthesis and biological evaluation. For example, docking simulations have been successfully used to predict the binding modes of thiosemicarbazone derivatives within the active sites of enzymes like urease and prolyl oligopeptidase. nih.govnih.gov
Computational tools can also be used to perform ADMET predictions, which are essential for evaluating the drug-likeness of new compounds. nih.gov By identifying potential liabilities early in the discovery process, researchers can focus their efforts on derivatives with more favorable pharmacokinetic profiles.
The data generated from these computational studies must be validated through rigorous experimental testing. The synthesis of predicted active compounds followed by in vitro and in vivo biological assays is essential to confirm the in silico findings and to build robust SAR models. This iterative cycle of design, synthesis, and testing will be instrumental in optimizing the therapeutic potential of this compound derivatives.
Development of Selective and Potent Agents
A key challenge in the development of thiosemicarbazone-based therapeutics is achieving high potency against the desired target while minimizing off-target effects and associated toxicity. nih.gov Future research on this compound should therefore prioritize the development of derivatives with enhanced selectivity and potency.
Structure-activity relationship (SAR) studies will play a pivotal role in this endeavor. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for potency and selectivity. researchgate.net For instance, the morpholine ring itself is a critical pharmacophore that can influence the compound's physicochemical properties and interactions with biological targets. researchgate.net
The development of targeted drug delivery systems could also enhance the selectivity of this compound. For example, conjugating the compound to a targeting moiety that specifically recognizes cancer cells could increase its local concentration at the tumor site, thereby improving its efficacy and reducing systemic toxicity.
Furthermore, the investigation of combination therapies, where this compound is co-administered with other therapeutic agents, could lead to synergistic effects and improved treatment outcomes. This approach has shown promise for other thiosemicarbazone derivatives in the context of cancer and infectious diseases.
Q & A
Q. Q1. What synthetic methodologies are most effective for preparing 4-morpholinobenzaldehyde thiosemicarbazone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation of 4-morpholinobenzaldehyde with thiosemicarbazide in a polar solvent (e.g., ethanol or DMSO) under reflux. Key parameters include:
- pH control : Acidic conditions (e.g., glacial acetic acid) catalyze Schiff base formation .
- Reagent ratios : A 1:1 molar ratio of aldehyde to thiosemicarbazide minimizes side products .
- Purification : Recrystallization from ethanol or methanol is standard, with TLC monitoring (silica gel, ethyl acetate/hexane) to confirm purity .
Validation : IR spectroscopy (C=N stretch at ~1600 cm⁻¹ and N-H stretch at ~3300 cm⁻¹) and ¹H NMR (azomethine proton at δ 8.2–8.5 ppm) confirm structural integrity .
Q. Q2. How can spectroscopic techniques distinguish this compound from its metal complexes?
Methodological Answer:
- IR spectroscopy : Free ligand shows ν(C=S) at ~780 cm⁻¹, which shifts to ~730 cm⁻¹ upon metal coordination via thione sulfur .
- Electronic spectroscopy : Ligand-centered transitions (π→π* at ~260 nm) shift upon complexation, with new d-d transitions (e.g., Cu²⁺ at ~600 nm) .
- Magnetic susceptibility : Paramagnetic metals (e.g., Ni²⁺, µeff ~3.2 BM) indicate octahedral geometry, while diamagnetic metals (e.g., Zn²⁺) suggest tetrahedral structures .
Advanced Research Questions
Q. Q3. What mechanisms underlie the antitumor activity of this compound metal complexes, and how can redox activity be experimentally validated?
Methodological Answer:
- Mechanistic pathways :
- Validation assays :
Q. Q4. How can researchers resolve contradictions in reported antimicrobial efficacy of thiosemicarbazone derivatives across studies?
Methodological Answer:
- Standardize testing protocols :
- Address confounding factors :
Q. Q5. What computational strategies predict the ADMET profiles of this compound derivatives?
Methodological Answer:
Q. Q6. How do structural modifications (e.g., morpholino substitution) influence the coordination chemistry of thiosemicarbazones?
Methodological Answer:
- Donor site modulation :
- Spectroscopic evidence :
Data Contradiction Analysis
Example : Conflicting reports on whether thiosemicarbazones act primarily via RR inhibition or ROS generation.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
